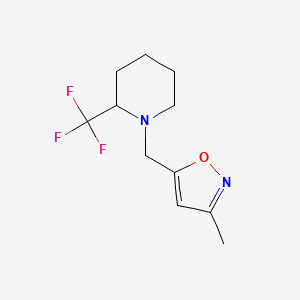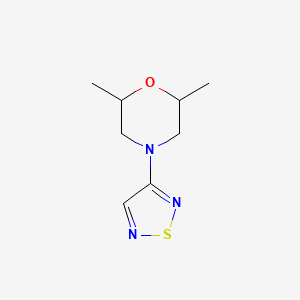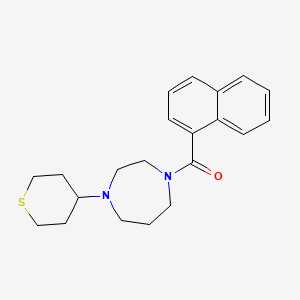![molecular formula C14H17NOS B6428558 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034285-10-2](/img/structure/B6428558.png)
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one, also known as 2-MPA, is a heterocyclic compound that is widely used in scientific research. It has been studied extensively in recent years due to its unique properties and potential applications in various fields.
科学的研究の応用
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has been studied extensively in recent years due to its potential applications in various fields. It has been used as a starting material in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of various biochemical and physiological processes. Additionally, 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has been used in the study of the structure and function of various proteins, as well as in the study of the structure and function of various enzymes.
作用機序
The mechanism of action of 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes of the body. It is also believed to interact with various receptors in the body, resulting in changes in the activity of various hormones and neurotransmitters.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has been studied extensively in recent years due to its potential effects on various biochemical and physiological processes in the body. It has been shown to have a variety of effects, including the modulation of the activity of various hormones, neurotransmitters, and enzymes. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can be toxic in high concentrations, and it is important to use appropriate safety precautions when handling it.
将来の方向性
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has a wide range of potential applications in various fields, and there are many potential future directions for its use. One potential direction is the use of 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new compounds for use in various biochemical and physiological processes. Additionally, it could be used to study the structure and function of various proteins and enzymes. Finally, it could be used to study the mechanism of action of various drugs and treatments.
合成法
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can be synthesized in a two-step process. The first step involves the reaction of 2-methylphenylmagnesium bromide with 2-thia-5-azabicyclo[2.2.1]heptan-5-yl ethan-1-one in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one. The second step involves the isolation of the product from the reaction mixture. This can be accomplished by precipitation with a common solvent, such as ethyl acetate, followed by filtration.
特性
IUPAC Name |
2-(2-methylphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZOTBITSMDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)


![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
